molecular formula C21H25N3O2 B2601459 N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871547-24-9

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2601459
CAS No.: 871547-24-9
M. Wt: 351.45
InChI Key: AXJGRZNTJYNQTA-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(4-Methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a recognized and potent small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel , which is the primary molecular sensor for innocuous cold and cooling agents like menthol. Its primary research value lies in its high selectivity and potency in blocking TRPM8-mediated currents, making it an indispensable pharmacological tool for dissecting the channel's complex physiological and pathophysiological roles. Researchers utilize this compound to investigate the mechanisms of cold sensation, cold-allodynia in neuropathic pain models , and its potential involvement in migraine, asthma, and prostate cancer . By selectively inhibiting TRPM8, this acetamide derivative allows scientists to probe the channel's contribution to cellular signaling pathways and validate it as a therapeutic target for a range of conditions, thereby driving the development of novel analgesic and therapeutic strategies. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-8-10-18(11-9-16)26-15-5-14-24-20-7-4-3-6-19(20)23-21(24)12-13-22-17(2)25/h3-4,6-11H,5,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGRZNTJYNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxypropyl Group: The benzimidazole intermediate is then reacted with 3-(4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired linkage.

    Introduction of the Acetamide Group: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized in Table 1 , highlighting differences in substituents and their implications:

Compound ID/Name Core Structure Key Substituents Melting Point (°C) Notable Properties/Activities References
Target Compound: N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide Benzimidazole-acetamide 4-methylphenoxypropyl, ethyl-acetamide N/A Hypothesized enhanced lipophilicity
9d () Benzimidazole-triazole-acetamide 4-methylphenyl-thiazole 215–217 Moderate α-glucosidase inhibition
954562-32-4 () Benzimidazole-chloroacetamide 4-chlorophenyl, ethyl-acetamide N/A Potential receptor-binding modifications
N-(1,3-Benzothiazol-2-yl)acetamide () Benzothiazole-acetamide Benzothiazole core N/A Stable crystalline structure
L748337 () Benzimidazole-sulfonamide Sulfonamide, hydroxyphenoxy N/A GPCR modulation

Key Observations :

  • Substituent Flexibility: The target compound’s 4-methylphenoxypropyl chain introduces a flexible, lipophilic side chain compared to rigid aryl groups (e.g., 9d’s 4-methylphenyl-thiazole). This may improve membrane penetration but reduce target specificity .
  • Biological Activity : Compounds like 9d () exhibit α-glucosidase inhibition, suggesting that the target compound’s acetamide group could similarly interact with enzymatic active sites .
Physicochemical and Spectroscopic Properties
  • Melting Points : Analogues with rigid substituents (e.g., 9d, 215–217°C) have higher melting points than flexible derivatives, indicating stronger crystal lattice interactions .
  • Spectroscopic Data : IR and NMR spectra of related compounds () confirm acetamide C=O stretching (~1650 cm⁻¹) and benzimidazole NH signals (~12 ppm in ¹H NMR) . The target compound is expected to exhibit similar signatures.
Docking and Binding Studies

Compounds like 9c and 9g () show distinct docking poses with α-glucosidase, where the acetamide group forms hydrogen bonds with catalytic residues . The target compound’s phenoxypropyl chain may occupy hydrophobic pockets, analogous to 9d’s methylphenyl group, but with extended reach .

Biological Activity

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzodiazole moiety and a propyl side chain substituted with a methylphenoxy group. Its molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, and it has a molecular weight of approximately 312.41 g/mol.

The biological activity of this compound involves several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with various receptors, including:
    • Alpha-adrenergic receptors : It exhibits antagonist properties, potentially influencing cardiovascular functions and modulating neurotransmitter release.
    • Serotonin receptors : Its affinity for these receptors suggests a role in mood regulation and anxiety reduction.
  • Antitumor Activity : Research indicates that this compound demonstrates antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly prostate cancer cells (PC-3), with an IC50 value in the low micromolar range .

In Vitro Studies

A series of experiments have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • Cell Viability Assays : Using the sulforhodamine B (SRB) assay, the compound exhibited significant cytotoxicity against PC-3 cells. The results indicated that treatment led to reduced cell viability and increased apoptosis markers .

Pharmacological Studies

Pharmacological studies have focused on the compound's effects on neurotransmitter systems:

  • Behavioral Studies : Animal models have shown that administration of this compound can lead to anxiolytic-like effects, suggesting potential use in treating anxiety disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Study 1Demonstrated significant antitumor activity in vitro against prostate cancer cells with minimal toxicity to normal cells.
Study 2Showed anxiolytic effects in rodent models, indicating potential for development as an anti-anxiety medication.
Study 3Investigated receptor binding profiles, confirming its role as an antagonist at alpha-adrenergic receptors.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide with high purity?

  • Answer : The synthesis typically involves coupling reactions between acetamide derivatives and benzodiazole intermediates. For example, carbodiimide-mediated amide bond formation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane, with triethylamine as a base, is widely used . Post-synthesis purification via recrystallization (ethanol or methanol) or column chromatography is critical. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between aromatic rings (e.g., benzothiazole and phenyl moieties), hydrogen-bonding networks (O–H⋯N, N–H⋯O), and π-π stacking interactions. For example, dihedral angles >75° indicate steric hindrance, while hydrogen bonds stabilize crystal packing . Refinement protocols involve riding models for hydrogen atoms and isotropic displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., acetamide NH at δ ~8–10 ppm). Infrared (IR) spectroscopy identifies functional groups (amide C=O stretch ~1650–1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while UV-Vis spectroscopy detects conjugation in benzodiazole systems (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar benzodiazole derivatives?

  • Answer : Systematic structure-activity relationship (SAR) studies are critical. For example, substituent effects (e.g., 4-methylphenoxy vs. 4-chlorophenyl) on antimicrobial activity can be analyzed using dose-response assays (IC50 values) and statistical models (ANOVA). Contradictions may arise from differences in cell permeability or target binding affinity, which molecular docking can clarify .

Q. What experimental designs are optimal for evaluating this compound’s potential as an enzyme inhibitor?

  • Answer : Use in vitro enzymatic assays (e.g., fluorescence-based inhibition assays) with positive/negative controls. For kinases or proteases, measure IC50 values under physiological pH and temperature. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (KD, ΔG). Computational docking (AutoDock Vina) predicts binding poses to guide mutagenesis studies .

Q. How do solvent polarity and reaction temperature impact the yield of carbodiimide-mediated synthesis?

  • Answer : Polar aprotic solvents (e.g., dichloromethane) enhance carbodiimide reactivity, while temperatures ≤273 K minimize side reactions (e.g., racemization). Yield optimization studies show that 1:1.2 molar ratios of acid to carbodiimide at 273 K achieve >90% conversion . Post-reaction quenching with ice-cold water improves product isolation.

Methodological and Analytical Challenges

Q. What strategies mitigate steric hindrance during amide bond formation in benzodiazole derivatives?

  • Answer : Bulky substituents (e.g., 4-methylphenoxy) require longer reaction times (≥6 hours) and excess coupling agents. Microwave-assisted synthesis reduces steric effects by enhancing molecular collisions. Alternatively, pre-activation of carboxylic acids with hydroxybenzotriazole (HOBt) improves coupling efficiency .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Answer : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier (BBB) permeability, and cytochrome P450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in biological membranes. ADMET predictions (e.g., Ames test for mutagenicity) prioritize compounds for in vivo studies .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

  • Answer : Use fume hoods for solvent evaporation (dichloromethane is toxic). Personal protective equipment (PPE) includes nitrile gloves and lab coats. Waste disposal follows OSHA guidelines for halogenated organics. Acute toxicity data (LD50) should be referenced from PubChem or analogous databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.